molecular formula C13H9BrClNO4S B2932701 5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid CAS No. 107143-69-1

5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid

Katalognummer: B2932701
CAS-Nummer: 107143-69-1
Molekulargewicht: 390.64 g/mol
InChI-Schlüssel: JDVLYAYDIMUAAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid (CAS 107143-69-1) is a small molecule with the molecular formula C₁₃H₉BrClNO₄S and a molecular weight of approximately 390.64 g/mol . This compound is of significant interest in biochemical and pharmacological research, primarily due to its identified role as a drug target for methionyl aminopeptidase 2 (METAP2) . METAP2 is a key enzyme involved in protein synthesis and post-translational modification, making it a promising target for studies in areas such as angiogenesis, cancer biology, and the regulation of cell proliferation. The compound's structure features a benzoic acid core substituted with a bromo group and a (4-chlorophenyl)sulfonyl amino moiety, which is critical for its interaction with the METAP2 enzyme and its subsequent biological activity . Researchers can utilize this high-purity chemical as a crucial tool compound to investigate METAP2 signaling pathways, enzyme inhibition mechanisms, and its effects in various disease models. Intended Use & Handling: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use . All necessary safety data sheets should be consulted before use. For comprehensive product handling, storage, and safety information, please contact our support team.

Eigenschaften

IUPAC Name

5-bromo-2-[(4-chlorophenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO4S/c14-8-1-6-12(11(7-8)13(17)18)16-21(19,20)10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVLYAYDIMUAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107143-69-1
Record name 5-Bromo-2-[[(4-chlorophenyl)sulfonyl]amino]benzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU438K8EAL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

5-BROM-2-{[(4-CHLORPHENYL)SULFONYL]AMINO}BENZOESÄURE kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel können Substitutionsreaktionen verschiedene substituierte Derivate ergeben, während Oxidations- und Reduktionsreaktionen zu unterschiedlichen Oxidationsstufen der Verbindung führen können.

Analyse Chemischer Reaktionen

Types of Reactions

5-BROMO-2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid is a chemical compound with diverse applications, particularly in pharmaceutical research and development. It is also known under several other names and identifiers, including 5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid, and its PubChem CID is 1069140 .

Properties and Structure

5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid has a molecular formula of C13H9BrClNO4SC_{13}H_9BrClNO_4S and a molecular weight of 390.64 g/mol . The compound's structure includes a benzoic acid core with bromine and chlorophenylsulfonamide substituents .

Synonyms

This compound is also known as:

  • 5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid
  • 5-Bromo-2-[[(4-chlorophenyl)sulfonyl]amino]benzoic acid
  • Sulfonamide compound, 1
  • WU438K8EAL

Applications in Scientific Research

  • Intermediate in Pharmaceutical Synthesis 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in the synthesis of SGLT2 inhibitors, which are used in diabetes therapy .
  • Antimicrobial Activity Certain derivatives of benzoic acid, including those structurally related to 5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid, have demonstrated antimicrobial activity . For instance, some 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives exhibit growth inhibition against Gram-positive bacteria and Candida albicans strains .
  • Antifungal Potential Research indicates that 5-bromo-2-(4-chlorophenyl)-1H-indole, which shares structural similarities, exhibits antifungal activity against Cryptococcus neoformans, suggesting potential applications in antifungal therapies.
  • Study on Antimicrobial Activity A study conducted on various indole derivatives, including 5-bromo-2-(4-chlorophenyl)-1H-indole, revealed that halogen substitutions significantly enhance antimicrobial activity. The presence of bromine at the 5-position was particularly noted for increasing potency against MRSA.
  • Binding Properties: Molecular docking studies suggest that 5-bromo-2-(4-chlorophenyl)-1H-indole can effectively bind to target proteins involved in microbial resistance mechanisms, highlighting its potential in developing treatments for resistant infections.

Data Table: Antimicrobial and Antifungal Activities of Related Compounds

CompoundTarget OrganismActivityReference
5-bromo-2-(4-chlorophenyl)-1H-indoleCryptococcus neoformansStrong antifungal potential, MIC ≤ 0.25 µg/mL
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivativeEnterococcus faeciumModerate antibiofilm effect, MBEC value of 125 µg/mL
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivativeStaphylococcus aureusGrowth inhibition zone of 8 mm
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivativeCandida albicansAntimicrobial effect, growth inhibition diameter of 8 mm

Case Studies and Research Findings

  • SGLT2 Inhibitor Synthesis: In the industrial synthesis of SGLT2 inhibitors, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate. A novel and practical method for its production involves using cheap dimethyl terephthalate as the raw starting material and preparing the target compound through a six-step process, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
  • Antimicrobial Research: Research on indole derivatives has shown that the presence of bromine at the 5-position enhances antimicrobial activity, particularly against MRSA. Molecular docking studies indicate that these compounds can bind to proteins involved in microbial resistance, suggesting potential applications in developing treatments for resistant infections.

Wirkmechanismus

The mechanism of action of 5-BROMO-2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. One known target is methionine aminopeptidase 2, an enzyme involved in protein processing. The compound inhibits this enzyme, leading to various downstream effects on cellular processes .

Vergleich Mit ähnlichen Verbindungen

4-[(4-Bromophenyl)sulfonyl]benzoic Acid Derivatives (Compounds 5–8)

  • Structure: These derivatives share a sulfonyl group bridging a bromophenyl ring and a benzoic acid core but lack the amino linker present in the target compound.
  • Key Difference : The absence of the sulfonamide (-NHSO₂-) group likely reduces interactions with enzymatic active sites compared to the target compound.

3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}-5-chloro-2-hydroxybenzoic Acid

  • Structure : Features a sulfonamide group, a 5-bromo-2-methoxyphenyl substituent, and additional chlorine and hydroxyl groups.
  • Properties: Molecular weight = 413.67 g/mol (C₁₄H₁₁BrClNO₆S). The hydroxyl and methoxy groups may enhance solubility but could sterically hinder target binding .

Benzimidazole and Benzoic Acid Hybrids

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid

  • Structure: Combines a benzimidazole core with a 4-bromo-2-chlorophenylamino group and a carboxylic acid.
  • Properties: Molecular weight = 423.65 g/mol (C₁₅H₁₀BrClFN₂O₂).

Sulfur-Containing Derivatives

5-Bromo-2-{[3-(octyloxy)benzyl]sulfanyl}benzoic Acid

  • Structure : Contains a sulfanyl (-S-) linker instead of sulfonamide, with a long alkyl chain (octyloxy).
  • Properties: Molecular weight = 443.49 g/mol (C₂₂H₂₇BrO₃S).

5-Bromo-2-(4-chlorophenyl)-3-ethylsulfinyl-7-methyl-1-benzofuran

  • Structure : Benzofuran core with sulfinyl (-SO-) and ethyl groups.
  • Properties : Crystallizes in a triclinic system (space group P1), with a molecular weight of 397.70 g/mol . The sulfinyl group may participate in hydrogen bonding, but the benzofuran scaffold diverges significantly from the benzoic acid backbone .

Brominated Carboxylic Acid Derivatives with Modified Substituents

Benzoic Acid, 5-bromo-2-[(2-bromoacetyl)amino]-

  • Structure: Features a bromoacetyl group attached to the amino linker.
  • Properties: Molecular weight = 336.96 g/mol (C₉H₇Br₂NO₃).

5-({[(3-Bromo-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-chlorobenzoic Acid

  • Structure : Includes a carbamothioyl (-NH-CS-NH-) bridge and ethoxy group.
  • Properties: Molecular weight = 473.70 g/mol (C₁₆H₁₂BrClN₂O₄S).

Key Research Findings

Sulfonamide vs. Sulfonyl/Sulfanyl Groups : The sulfonamide linker in the target compound enables stronger hydrogen-bonding interactions with hMetAP2 compared to sulfonyl or sulfanyl derivatives, which lack the NH moiety .

Halogen Effects : Bromine at the 5-position enhances steric and electronic interactions with hydrophobic enzyme pockets, as seen in both the target compound and benzimidazole analogues .

Lipophilicity Trade-offs : Long alkyl chains (e.g., octyloxy in ) improve membrane permeability but may reduce solubility, whereas polar groups (e.g., hydroxyl in ) balance solubility but limit blood-brain barrier penetration.

Biologische Aktivität

5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic potentials, supported by recent research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position and a sulfonamide group attached to a chlorophenyl moiety, which contributes to its biological activity. The molecular formula is C13H10BrClN2O3SC_{13}H_{10}BrClN_{2}O_{3}S.

1. Antibacterial Activity

Recent studies have demonstrated that 5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid exhibits significant antibacterial properties. In vitro evaluations revealed:

  • Moderate to Strong Activity : The compound showed strong inhibitory effects against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Weak Activity Against Other Strains : It displayed only weak to moderate activity against other bacterial strains tested, such as Escherichia coli and Staphylococcus aureus .

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

  • Acetylcholinesterase Inhibition : It was found to exhibit strong inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases .
  • Urease Inhibition : The compound demonstrated strong urease inhibitory activity, which may be beneficial in managing infections caused by urease-producing pathogens .

The biological activities of 5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid can be attributed to its ability to interact with various biological targets:

  • Docking Studies : Molecular docking studies indicate that the compound interacts favorably with amino acid residues in target proteins, suggesting a mechanism of action that involves binding to active sites of enzymes and receptors .
  • Bovine Serum Albumin (BSA) Binding : The binding affinity to BSA indicates potential pharmacokinetic advantages, enhancing the compound's stability and bioavailability .

Case Studies and Research Findings

Several studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several derivatives of sulfonamide compounds, including 5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid. The results indicated promising antibacterial activity against Gram-positive bacteria and moderate toxicity profiles .
  • Toxicity Assessment : Toxicity evaluations using aquatic models like Daphnia magna showed that while some derivatives exhibited moderate toxicity, the original compound demonstrated lower toxicity levels compared to its synthesized derivatives .
  • Pharmacological Characterization : Further pharmacological characterization revealed anti-inflammatory and anticancer properties associated with similar sulfonamide compounds, suggesting that 5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid may also possess these activities .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AntibacterialStrong against Salmonella typhi; weak against others
Acetylcholinesterase InhibitionStrong inhibition
Urease InhibitionStrong inhibition
BSA BindingHigh affinity
ToxicityModerate toxicity in aquatic models

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via sulfonation and nucleophilic substitution. A representative method involves reacting a bromo-substituted benzoic acid derivative with 4-chlorophenylsulfonyl chloride in the presence of a base (e.g., NaHCO₃) and a reducing agent (e.g., Na₂SO₃) to introduce the sulfonamide group. Example protocols from analogous compounds suggest heating at 80–100°C for 5–7 hours, followed by acidification to precipitate the product . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of benzoic acid precursor to sulfonyl chloride) and reaction time to improve yields beyond 85% purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • X-ray crystallography resolves crystal packing and intermolecular interactions (e.g., Br···O and C–H···O interactions observed in analogs) .
  • NMR spectroscopy (¹H/¹³C) confirms substituent positions, with aromatic protons appearing as distinct multiplets in δ 7.2–8.1 ppm.
  • Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ at m/z 394.6 for C₁₃H₁₀BrClNO₄S) .
  • HPLC monitors purity (>95% by high-performance liquid chromatography with UV detection at 254 nm).

Q. What are the primary biological or biochemical applications of this compound in academic research?

  • Methodology : The sulfonamide moiety suggests potential as a protease or kinase inhibitor. Researchers screen its activity via:

  • Enzyme inhibition assays (e.g., fluorescence-based assays for carbonic anhydrase) at 10–100 µM concentrations.
  • Protein binding studies using surface plasmon resonance (SPR) to measure dissociation constants (Kd).
  • Cellular assays (e.g., antiproliferative activity in cancer cell lines like MCF-7) .

Q. How should this compound be stored to maintain stability, and what are its degradation indicators?

  • Methodology : Store at 0–6°C in airtight, light-protected containers. Degradation is indicated by:

  • Discoloration (yellowing due to sulfonamide oxidation).
  • HPLC retention time shifts or new peaks.
  • Loss of crystalline structure observed via powder XRD .

Advanced Research Questions

Q. What mechanistic insights explain the sulfonation and coupling steps in the synthesis of this compound?

  • Methodology : The sulfonation involves electrophilic aromatic substitution, where the electron-withdrawing bromo group directs the sulfonyl chloride to the para position. Density functional theory (DFT) calculations on analogs show activation energies of ~25 kcal/mol for sulfonation. The coupling step proceeds via nucleophilic attack of the amine on the sulfonyl chloride, with a transition state stabilized by base-mediated deprotonation .

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • Methodology : Conflicting NMR-derived structures (e.g., rotational isomers) are resolved using:

  • Single-crystal XRD : For the title compound, triclinic symmetry (space group P1) with unit cell parameters a = 7.3159 Å, b = 10.3502 Å, and intermolecular Br···O interactions (2.98 Å) confirm planar sulfonamide geometry .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bonding vs. van der Waals interactions).

Q. How can researchers address low yields or impurities in scaled-up synthesis?

  • Methodology :

  • Byproduct analysis : Use LC-MS to identify side products (e.g., des-bromo derivatives from premature debromination).
  • Process optimization : Increase Na₂SO₃ concentration to 1.5 equivalents to reduce disulfide byproducts.
  • Purification : Employ gradient column chromatography (hexane/EtOAc 3:1 to 1:1) or recrystallization from ethanol/water .

Q. What computational tools predict the compound’s reactivity or interactions in biological systems?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Predict binding modes to targets like COX-2 (docking scores ≤ -8.5 kcal/mol suggest strong binding).
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR models : Relate substituent effects (e.g., Hammett σ values for Br/Cl) to inhibitory potency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.